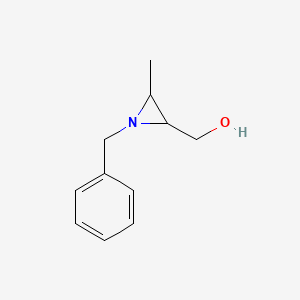
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound, with its unique bromine and fluorine substitutions, offers intriguing possibilities for various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one typically involves multi-step organic reactions. One common method starts with the bromination of phenothiazine derivatives, followed by fluorination under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve refluxing the reactants in solvents like ethanol or acetic acid. Industrial production methods may employ continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into corresponding amines or thiols, typically using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Applications De Recherche Scientifique
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex phenothiazine derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are explored for their therapeutic potential in treating psychiatric disorders, allergies, and other medical conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
1,2,4-Tribromo-8-fluoro-3H-phenothiazin-3-one can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While these compounds share a common phenothiazine core, the presence of bromine and fluorine atoms in this compound imparts unique chemical and biological properties. For instance, the halogen substitutions may enhance its stability, reactivity, or biological activity compared to its analogs.
Similar compounds include:
Chlorpromazine: An antipsychotic used in the treatment of schizophrenia.
Promethazine: An antihistamine used to treat allergies and motion sickness.
Thioridazine: Another antipsychotic with a similar structure but different pharmacological profile.
Propriétés
Numéro CAS |
90251-98-2 |
|---|---|
Formule moléculaire |
C12H3Br3FNOS |
Poids moléculaire |
467.94 g/mol |
Nom IUPAC |
1,2,4-tribromo-8-fluorophenothiazin-3-one |
InChI |
InChI=1S/C12H3Br3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3H |
Clé InChI |
DGXOAASNNRIFBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N=C3C(=C(C(=O)C(=C3Br)Br)Br)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


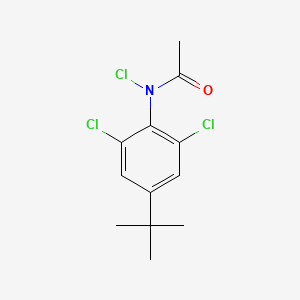
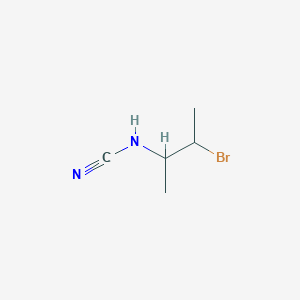
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
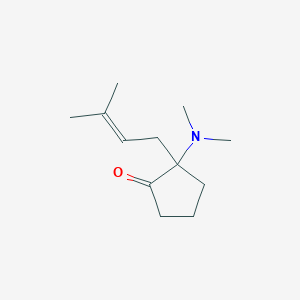
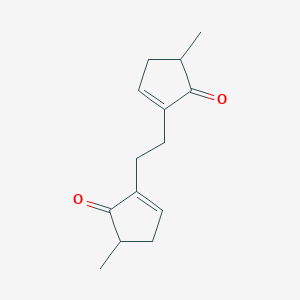
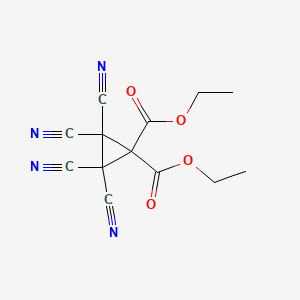
![9-Butyl-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B14352518.png)
![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)



